L-Linalool

Description

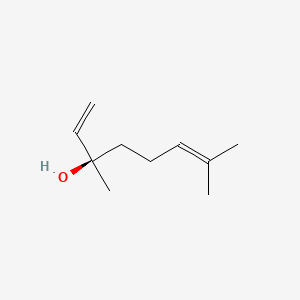

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872607 | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-91-0 | |

| Record name | (-)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,7-dimethyl-1,6-octadien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALOOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U21E3V8I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to L-Linalool Biosynthesis in Aromatic Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-linalool is an acyclic monoterpenoid alcohol that is a key component of the essential oils of over 200 plant species, contributing significantly to their floral and fragrant aromas.[1] Beyond its use in fragrances, soaps, and food additives, linalool (B1675412) exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and sedative properties, making it a molecule of interest for pharmaceutical and therapeutic applications.[2] Understanding the intricate biosynthetic pathway of this compound in aromatic plants is crucial for metabolic engineering efforts aimed at enhancing its production and for harnessing its potential in drug development. This guide provides a detailed overview of the core biosynthetic pathway, its regulation, quantitative data, and key experimental protocols.

The Core Biosynthesis Pathway

The production of this compound in plants originates from two primary pathways that supply the basic five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[3][4]

-

IPP and DMAPP Synthesis :

-

MVA Pathway (Cytosol) : Three molecules of acetyl-CoA are converted into mevalonic acid, which is then decarboxylated to form IPP.[3]

-

MEP Pathway (Plastids) : Pyruvate and glyceraldehyde-3-phosphate are used to produce IPP and DMAPP. This is the primary pathway for monoterpene precursor synthesis.

-

-

Formation of Geranyl Diphosphate (GPP) : In the plastids, Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).

-

Conversion to this compound : The final and pivotal step is catalyzed by the enzyme Linalool Synthase (LIS) , a member of the terpene synthase (TPS) family. LIS facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce this compound. This reaction is stereoselective, with different LIS enzymes producing specific enantiomers, such as (S)-(+)-linalool or (R)-(-)-linalool, which possess distinct odors.

While monoterpene synthesis is generally localized to plastids, some studies have identified LIS enzymes, such as PpTPS3 in peach, that lack a plastid transit signal peptide and are located in the cytoplasm.

References

L-Linalool: A Technical Guide to its Natural Sources and Enantiomeric Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L-linalool, a naturally occurring terpene alcohol with significant applications in the pharmaceutical, fragrance, and flavor industries. This document outlines the primary natural sources of linalool (B1675412), with a specific focus on the enantiomeric distribution of its levorotatory form, (-)-linalool, also known as licareol. Detailed experimental protocols for the extraction and chiral analysis of linalool are provided, alongside a visual representation of its biosynthetic pathway.

Natural Sources and Enantiomeric Distribution of Linalool

Linalool is a monoterpene alcohol found in over 200 species of plants, where it contributes significantly to their aroma and flavor profiles.[1] It exists as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol). These enantiomers often exhibit distinct sensory and biological properties. The enantiomeric composition of linalool in essential oils is a critical factor in determining their quality and authenticity. The following table summarizes the quantitative distribution of linalool enantiomers in various plant species, with a focus on sources rich in this compound.

| Plant Species | Family | Plant Part | Total Linalool (%) | (-)-Linalool (%) | (+)-Linalool (%) | Enantiomeric Excess (ee %) of (-)-Linalool | Reference(s) |

| Lavandula angustifolia (Lavender) | Lamiaceae | Flowers | 25-45 | 89-98 | 2-11 | ~78-96 | [2][3] |

| Ocimum basilicum (Basil) | Lamiaceae | Leaves | 15-85 | Predominantly (-) | - | High | [4] |

| Origanum onites | Lamiaceae | Aerial Parts | 79.8-90.3 | 98.4-100 | 0-1.6 | 96.8-100 | [5] |

| Thymus revolutus | Lamiaceae | Aerial Parts | - | 99.9 | 0.1 | 99.8 | [6] |

| Salvia microstegia | Lamiaceae | Aerial Parts | - | High | - | - | [7] |

| Mentha citrata (Bergamot Mint) | Lamiaceae | Leaves | - | 72-75 (of total linalool) | 25-28 | 44-50 | [8] |

| Coriandrum sativum (Coriander) | Apiaceae | Seeds | 50-80 | 12-16 | 84-88 | - | [1] |

| Elettaria cardamomum (Cardamom) | Zingiberaceae | Seeds | - | 23.1 | 76.9 | - | |

| Aniba rosaeodora (Rosewood) | Lauraceae | Wood, Leaves | - | 5-44 | 56-95 | - | [7] |

Note: The percentages of total linalool and the enantiomeric distribution can vary depending on factors such as the geographical origin, climate, harvest time, and distillation method.

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. The process involves the co-distillation of plant material with water.

Methodology:

-

Plant Material Preparation: Fresh or dried plant material (e.g., flowers, leaves, stems) is collected and, if necessary, comminuted to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask and fully submerged in distilled water.

-

Distillation: The flask is heated to boiling. The steam and the volatilized essential oils rise and pass into a condenser.

-

Condensation: The vapor mixture is cooled by circulating cold water, causing it to condense back into a liquid.

-

Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil forms a layer on top of the water and can be separated.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.

Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The enantiomeric separation and quantification of linalool are typically performed using gas chromatography with a chiral stationary phase column coupled to a mass spectrometer.

Methodology:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System: A gas chromatograph equipped with a chiral capillary column is used. A commonly used stationary phase for linalool enantiomer separation is a derivative of cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.

-

Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization. A split injection mode is often used to prevent column overloading.

-

Chromatographic Separation: The enantiomers are separated based on their differential interactions with the chiral stationary phase as they pass through the column. The oven temperature is programmed to start at a low temperature and gradually increase to elute the compounds. A typical temperature program might be:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 2 °C/minute.

-

Hold: Maintain at 180 °C for 5 minutes.

-

-

Mass Spectrometry Detection: As the separated enantiomers elute from the column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, providing a mass spectrum that can be used for identification.

-

Data Analysis: The retention times of the enantiomers are used for their identification by comparison with authentic standards. The peak areas of the two enantiomers are used to calculate their relative percentages and the enantiomeric excess (ee %).

Visualized Pathways and Workflows

Biosynthesis of Linalool Enantiomers

The biosynthesis of linalool in plants starts from geranyl diphosphate (B83284) (GPP), which is formed through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. A specific enzyme, linalool synthase (LIS), catalyzes the conversion of GPP to either (R)-(-)-linalool or (S)-(+)-linalool, depending on the specific isoform of the enzyme present in the plant.

Caption: Biosynthesis of Linalool Enantiomers from Geranyl Diphosphate.

Experimental Workflow for Linalool Analysis

The following diagram illustrates the typical workflow for the extraction and chiral analysis of linalool from plant material.

Caption: Workflow for Extraction and Chiral Analysis of Linalool.

References

- 1. linalool biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Linalool – Part of Pesto Article - ChemistryViews [chemistryviews.org]

- 3. Insights into the functional mechanisms of three terpene synthases from Lavandula angustifolia (Lavender) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linalool - Wikipedia [en.wikipedia.org]

- 5. Structure and evolution of linalool synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties and Chemical Structure of L-Linalool

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: L-Linalool, a naturally occurring levorotatory terpene alcohol, is a prominent constituent of numerous essential oils and a key ingredient in the fragrance, flavor, and pharmaceutical industries. Its distinct floral aroma, coupled with significant biological activities, including anti-inflammatory, anxiolytic, and antimicrobial effects, makes it a molecule of high interest for scientific research and drug development. This technical guide provides an in-depth overview of the chemical structure and comprehensive physicochemical properties of this compound. It includes detailed experimental protocols for its analysis and visual representations of its chemical structure, analytical workflows, and key biological signaling pathways to support advanced research and application.

Chemical Structure and Identification

This compound is the (R)-enantiomer of linalool (B1675412), an acyclic monoterpenoid. Its chemical structure is characterized by a tertiary alcohol functional group and two double bonds. The chiral center at the C3 carbon is responsible for its optical activity.

-

IUPAC Name: (3R)-3,7-Dimethylocta-1,6-dien-3-ol

-

Synonyms: (−)-Linalool, (R)-(−)-3,7-Dimethyl-1,6-octadien-3-ol, Licareol

-

Molecular Formula: C₁₀H₁₈O

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various fields, influencing its volatility, solubility, and interaction with biological systems.

| Property | Value | Conditions | References |

| Appearance | Clear, colorless liquid | Standard | |

| Odor | Floral, woody, lavender-like | ||

| Boiling Point | 198 - 199 °C | 760 mmHg | |

| Melting Point | < -20 °C | ||

| Density | 0.862 g/mL | 20 °C | |

| 0.87 g/mL | 25 °C | ||

| Refractive Index (nD) | 1.4615 | 20 °C | |

| Optical Rotation [α]D | -18° to -19.8° | 20 °C, neat | |

| Solubility in Water | 1.45 - 1.59 g/L | 25 °C | |

| Solubility in Organic Solvents | Miscible with ethanol, ether; Soluble in propylene (B89431) glycol, fixed oils; Insoluble in glycerol | Standard | |

| Vapor Pressure | 0.17 mmHg (22.7 Pa) | 25 °C | |

| Flash Point | 75 - 78 °C | Closed Cup | |

| LogP (Octanol/Water) | 2.7 - 2.9 | 20 °C |

Experimental Protocols

Accurate characterization of this compound requires standardized analytical methods. The following sections detail protocols for determining purity, enantiomeric excess, and optical rotation.

Protocol: Purity and Enantiomeric Excess by Chiral Gas Chromatography (GC)

This method allows for the separation and quantification of this compound from other volatile components and its enantiomer, (S)-(+)-linalool.

Objective: To determine the chemical purity and enantiomeric excess (% ee) of a linalool sample.

Methodology:

-

Sample Preparation: Prepare a dilution of the essential oil or linalool sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1 mg/mL.

-

Internal Standard: Add an internal standard (e.g., 3-hepten-1-ol (B1143667) or undecane) at a known concentration to the sample and calibration standards for accurate quantification.

-

Instrumentation: Utilize a Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chromatographic Column: Employ a chiral capillary column suitable for separating terpene enantiomers (e.g., a cyclodextrin-based stationary phase like Lipodex E).

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Split Ratio: 100:1

-

Oven Program: Start at 40 °C (hold for 2 min), ramp to 130 °C at 8 °C/min, then ramp to 230 °C at 15 °C/min (hold for 5 min).

-

Detector Temperature (FID): 300 °C

-

-

Data Analysis:

-

Identify peaks based on retention times compared to pure standards of (R)- and (S)-linalool.

-

Calculate chemical purity using the area normalization method, assuming all components have been detected.

-

Calculate the enantiomeric excess using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

-

Protocol: Determination of Optical Rotation by Polarimetry

This protocol measures the extent to which this compound rotates plane-polarized light, a fundamental property of chiral molecules.

Objective: To measure the specific rotation of an this compound sample.

Methodology:

-

Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

-

Sample Preparation: The sample can be measured neat (undiluted) or as a solution of known concentration in a solvent like ethanol. Ensure the sample is clear and free of bubbles.

-

Procedure:

-

Calibrate the instrument by measuring the zero rotation with an empty sample tube or a tube filled with the solvent.

-

Fill a 100 mm (1 dm) polarimeter tube with the this compound sample.

-

Place the tube in the polarimeter and maintain a constant temperature, typically 20 °C.

-

Record the observed angle of rotation (α). A negative value indicates levorotation.

-

-

Calculation of Specific Rotation [α]:

-

For a neat liquid: [α] = α / (l * d)

-

Where:

-

α = observed rotation

-

l = path length of the cell in decimeters (dm)

-

d = density of the liquid in g/mL

-

-

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological effects. Its mechanisms of action are being actively investigated, with significant findings in the areas of anti-inflammatory and anxiolytic activity.

Anti-Inflammatory Activity via NF-κB Pathway

This compound has demonstrated potent anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This compound intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα (inhibitor of NF-κB). This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby down-regulating the expression of pro-inflammatory genes such as IL-6 and TNF-α.

Anxiolytic Activity via GABAergic System

The anxiolytic (anti-anxiety) effects of this compound are primarily mediated through the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain. This compound acts as a positive allosteric modulator of GABAA receptors. It enhances the action of GABA at these receptors, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in decreased neuronal excitability and a subsequent calming or anxiolytic effect. This effect has been shown to be blocked by flumazenil, an antagonist of the benzodiazepine (B76468) binding site on the GABAA receptor.

References

Olfactory Differences Between (S)-(+)-Linalool and (R)-(-)-Linalool: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory distinctions between the two enantiomers of linalool (B1675412): (S)-(+)-linalool and (R)-(-)-linalool. Enantiomers, being non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities, including distinct odor perceptions. This document summarizes the current scientific understanding of these differences, detailing the sensory profiles, olfactory thresholds, receptor interactions, and the experimental methodologies used to elucidate these characteristics.

Sensory Profile and Perception

The two enantiomers of linalool are consistently reported to possess distinct olfactory profiles. (S)-(+)-Linalool is predominantly described as having a sweet, floral, and petitgrain-like aroma. In contrast, (R)-(-)-linalool is characterized by a woodier and more lavender-like scent.[1] These differences in perception are not merely qualitative but are also reflected in quantitative sensory evaluations.

A study examining the inhalation effects of optically active linalools found that the subjective impression of the enantiomers differed depending on the context of the activity being performed by the subjects.[2][3] For instance, inhalation of (R)-(-)-linalool after a mentally taxing task tended to be associated with agitation, whereas after hearing environmental sounds, it produced a more favorable impression.[2][3] This suggests that the central processing of these olfactory signals can be influenced by the individual's state.

Quantitative Olfactory Data

The olfactory differences between the linalool enantiomers can be quantified through the determination of their odor thresholds. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

| Enantiomer | Odor Threshold (in air) | Odor Profile | Natural Occurrence (Examples) |

| (S)-(+)-Linalool | 7.4 ppb[1] | Sweet, floral, petitgrain-like[1] | Coriander, Sweet Orange flowers[1] |

| (R)-(-)-Linalool | 0.8 ppb[1] | Woody, lavender-like[1] | Lavender, Bay Laurel, Sweet Basil[1] |

Olfactory Receptor Interaction and Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific human olfactory receptors that differentiate between the linalool enantiomers are a subject of ongoing research, studies have identified receptors that are activated by linalool.

Notably, the human olfactory receptors OR1A1 and OR2W1 have been shown to respond to linalool. However, detailed comparative data on the binding affinities and activation levels of the individual (S)-(+) and (R)-(-) enantiomers for these specific human receptors are not yet fully elucidated in publicly available literature. Studies in insects, however, have demonstrated clear enantioselective responses of specific olfactory receptors to linalool enantiomers, highlighting the principle of chiral recognition at the receptor level.[4]

The general mechanism of olfactory signal transduction following receptor activation is well-established.

Experimental Protocols

The characterization of olfactory differences between linalool enantiomers relies on a combination of analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. It allows for the identification of odor-active compounds in a complex mixture. For chiral analysis, a chiral GC column is employed to separate the enantiomers before they reach the olfactometry port.

Methodology:

-

Sample Preparation: The sample containing linalool is diluted in an appropriate solvent. For essential oils, a direct injection or headspace analysis may be performed.

-

Instrumentation: A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is used. The column outlet is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

-

Analysis: The sample is injected into the GC. As the separated compounds, including the individual linalool enantiomers, elute from the column, a trained sensory panelist sniffs the effluent at the olfactometry port and records the odor description and intensity at specific retention times.

-

Data Interpretation: The retention times of the odor events are correlated with the peaks from the conventional detector to identify the responsible compounds. The distinct odor descriptions for the (S)-(+) and (R)-(-) linalool peaks confirm their different sensory profiles.

Sensory Panel Analysis

Sensory panels are used to obtain detailed and standardized descriptions of the odors of the linalool enantiomers. A quantitative descriptive analysis (QDA) is a common methodology.

Methodology:

-

Panelist Selection and Training: A panel of individuals is screened for their olfactory acuity and ability to describe scents. They are then trained to identify and rate the intensity of a standardized set of odor descriptors relevant to floral, woody, and citrusy aromas.

-

Sample Preparation: Solutions of (S)-(+)-linalool and (R)-(-)-linalool of known concentrations are prepared in an odorless solvent. Samples are presented to the panelists in a randomized and blind manner.

-

Evaluation: Panelists sniff each sample and rate the intensity of each pre-defined descriptor (e.g., "sweet," "floral," "woody," "lavender," "citrus") on a linear scale.

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each enantiomer. This allows for a quantitative comparison of their odor characteristics.

In Vitro Olfactory Receptor Assays

To investigate the interaction of linalool enantiomers with specific olfactory receptors, in vitro assays are employed. A common high-throughput method is the luciferase reporter gene assay.[5][6][7]

Methodology:

-

Cell Culture and Transfection: A host cell line (e.g., Hana3A cells) is cultured.[7] These cells are then co-transfected with plasmids encoding the human olfactory receptor of interest (e.g., OR1A1 or OR2W1), a receptor-transporting protein (RTP1S) to ensure receptor expression on the cell surface, and a reporter gene construct (e.g., luciferase under the control of a cyclic AMP response element - CRE).

-

Odorant Stimulation: The transfected cells are exposed to different concentrations of (S)-(+)-linalool and (R)-(-)-linalool.

-

Luciferase Assay: After an incubation period, a luciferase substrate is added to the cells. If the odorant has activated the olfactory receptor, the subsequent G-protein signaling cascade leads to an increase in intracellular cAMP, which in turn drives the expression of the luciferase enzyme. The luciferase then catalyzes a reaction that produces light (luminescence).

-

Data Acquisition and Analysis: The luminescence is measured using a luminometer. The intensity of the light signal is proportional to the level of receptor activation. Dose-response curves can be generated to determine the potency (EC50) of each enantiomer for the specific receptor.

References

- 1. Linalool - Wikipedia [en.wikipedia.org]

- 2. Odor distinctiveness between enantiomers of linalool: difference in perception and responses elicited by sensory test and forehead surface potential wave measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discrimination between enantiomers of linalool by olfactory receptor neurons in the cabbage moth Mamestra brassicae (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of L-Linalool on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant scientific interest for its diverse pharmacological effects on the central nervous system (CNS).[1] Exhibiting anxiolytic, sedative, anticonvulsant, and antidepressant-like properties, this compound presents a promising scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the CNS effects of this compound, with a focus on its interactions with key neurotransmitter systems. The information is curated to be a valuable resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its effects on the CNS through a multi-target mechanism, primarily involving the modulation of the GABAergic, glutamatergic, cholinergic, and monoaminergic systems.

GABAergic System Modulation

This compound potentiates inhibitory neurotransmission by acting as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.[2][3][4][5] This modulation is believed to be a key contributor to its anxiolytic and sedative effects.

Quantitative Data: this compound Modulation of GABAA Receptors

| Receptor Subtype | Ligand | Assay Type | Cell Type | IC₅₀ / EC₅₀ / % Potentiation | Reference |

| α1β2γ2 | GABA | Electrophysiology (Whole-cell patch clamp) | HEK293 cells | 160 ± 14% potentiation of GABA-evoked currents at 2 mM this compound | [2][3][6] |

| Benzodiazepine-responsive GABAA receptors | Linalool (B1675412) Odor | Behavioral Assay (Elevated Plus Maze) with antagonist | Mice | Anxiolytic effect antagonized by flumazenil (B1672878) (3 mg/kg, i.p.) | [7] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABAA Receptors

This protocol is adapted from studies investigating the modulatory effects of this compound on GABAA receptors expressed in HEK293 cells.[2][3][4][5]

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Transiently transfect the cells with plasmids encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent according to the manufacturer's protocol. A fluorescent reporter plasmid (e.g., eGFP) can be co-transfected to identify successfully transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recording:

-

Prepare the external (extracellular) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Prepare the internal (pipette) solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2 with CsOH.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with the transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply GABA at its EC₁₀-EC₂₀ concentration to elicit a baseline current.

-

Co-apply this compound at various concentrations with the same concentration of GABA to determine the modulatory effect. This compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) before being diluted in the external solution.

-

Record the potentiation of the GABA-evoked current in the presence of this compound.

Signaling Pathway: this compound at the GABAA Receptor

Caption: this compound enhances GABA-mediated chloride influx at the GABAA receptor.

Glutamatergic System Modulation

This compound exhibits an inhibitory effect on the excitatory glutamatergic system, primarily by acting as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[8] Evidence suggests both competitive and non-competitive mechanisms of antagonism.[4]

Quantitative Data: this compound Interaction with the Glutamatergic System

| Receptor/Transporter | Ligand | Assay Type | Tissue/Cell Source | IC₅₀ / Ki | Reference |

| NMDA Receptor | [³H]MK-801 | Radioligand Binding Assay | Mouse Cortical Membranes | IC₅₀ = 2.97 mM (non-competitive) | [4][9] |

| NMDA Receptor | L-Glutamate | Radioligand Binding Assay | Mouse Cortical Membranes | Competitive antagonism | [4] |

| Glutamate (B1630785) Transporter | [³H]Glutamate | Uptake Assay | Mouse Cortical Synaptosomes | Inhibition of K⁺-stimulated glutamate release | [10] |

| NMDA Receptor | Linalool | In-silico Docking | SH-SY5Y cells | Ki = 2.3 µL/mL | [11] |

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This protocol is based on studies investigating the interaction of this compound with the NMDA receptor.[4][9]

Membrane Preparation:

-

Homogenize mouse cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in the assay buffer.

Binding Assay:

-

The assay is performed in a final volume of 500 µL.

-

To each tube, add:

-

100 µL of the membrane preparation (containing a specific amount of protein).

-

50 µL of [³H]MK-801 (a non-competitive NMDA receptor antagonist) at a final concentration in the low nanomolar range.

-

50 µL of varying concentrations of this compound or vehicle (for total binding).

-

For non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).

-

-

Incubate the tubes at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting non-specific binding from total binding and determine the IC₅₀ value for this compound.

Signaling Pathway: this compound at the NMDA Receptor

Caption: this compound inhibits glutamate-mediated calcium influx at the NMDA receptor.

Monoaminergic System Modulation

This compound has been shown to interact with the monoaminergic system, particularly the serotonergic and noradrenergic pathways, which is relevant to its antidepressant-like effects.[12]

Quantitative Data: this compound Interaction with the Monoaminergic System

| Target | Ligand | Assay Type | Species | IC₅₀ / Ki / Effect | Reference |

| Serotonin (B10506) Transporter (SERT) | Linalool | In-silico Docking | Human | Affinity Energy = -93.83 kcal/mol | [13] |

| Serotonin Transporter (SERT) | Lavender Oil (rich in Linalool) | Reuptake Assay | - | Inhibition of serotonin reuptake | [12] |

| Serotonin Levels | Linalool (inhalation) | In vivo Microdialysis | Mouse | No significant change in frontal cortex | [14] |

| Serotonin Levels | Linalool (i.p.) | Post-mortem tissue analysis | Mouse | Increased hippocampal and plasma levels in sleep-deprived mice |

Experimental Protocol: In Vivo Microdialysis for Serotonin Measurement

This protocol is a generalized procedure based on studies measuring neurotransmitter levels following this compound administration.[14][15][16][17][18]

Animal Preparation and Probe Implantation:

-

Anesthetize the rodent (e.g., mouse or rat) with an appropriate anesthetic.

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Allow the animal to recover from surgery for a specified period.

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a baseline neurotransmitter level.

-

Administer this compound via the desired route (e.g., inhalation, intraperitoneal injection).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials.

-

Analyze the concentration of serotonin and its metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Express the results as a percentage change from the baseline levels.

Workflow: Investigating this compound's Effect on Serotonin Levels

Caption: Workflow for in vivo microdialysis to measure serotonin levels after this compound administration.

Cholinergic System Modulation

This compound has been reported to inhibit the release of acetylcholine (B1216132) (ACh) at the neuromuscular junction, suggesting a potential modulatory role in the cholinergic system.[19][20]

Experimental Findings: this compound and Acetylcholine Release

Behavioral Pharmacology of this compound

The molecular actions of this compound translate into observable behavioral effects in animal models, providing further evidence for its CNS activity.

Anxiolytic Effects

This compound consistently demonstrates anxiolytic-like effects in various behavioral paradigms, such as the Elevated Plus Maze (EPM) and the Light/Dark box test.

Experimental Protocol: Elevated Plus Maze (EPM)

This protocol is a standard method used to assess anxiety-like behavior in rodents.[7][9]

Apparatus:

-

A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

Procedure:

-

Administer this compound or vehicle to the animals (e.g., mice or rats) via the chosen route (e.g., inhalation, oral gavage, or intraperitoneal injection) at a specific time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set duration (typically 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Antidepressant-like Effects

This compound has also shown antidepressant-like activity in animal models such as the Forced Swim Test (FST).

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used model to screen for potential antidepressant drugs.[21][22]

Apparatus:

-

A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.

Procedure:

-

Administer this compound or vehicle to the animals (e.g., mice or rats) prior to the test.

-

Place the animal individually into the cylinder of water.

-

The test duration is typically 6 minutes for mice.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

-

A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Conclusion and Future Directions

This compound demonstrates a complex and multifaceted mechanism of action on the central nervous system, involving the modulation of major inhibitory and excitatory neurotransmitter systems, as well as the monoaminergic pathways. Its ability to potentiate GABAergic inhibition, antagonize glutamatergic excitation, and interact with the serotonergic system provides a strong neurochemical basis for its observed anxiolytic, sedative, and antidepressant-like effects.

For drug development professionals, this compound represents a valuable natural scaffold for the design of novel CNS-active compounds. Future research should focus on:

-

Receptor Subtype Selectivity: Elucidating the specific GABAA and NMDA receptor subunit combinations that this compound preferentially modulates will be crucial for developing more targeted therapies with improved side-effect profiles.

-

Enantiomeric Specificity: Further investigation into the differential effects of the (+) and (-) enantiomers of linalool on various CNS targets is warranted.

-

Pharmacokinetics and Metabolism: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its metabolites is essential for optimizing dosing and delivery strategies.

-

Clinical Trials: Well-controlled clinical trials in human subjects are necessary to validate the therapeutic potential of this compound for anxiety, depression, and other CNS disorders.

By continuing to unravel the intricate molecular pharmacology of this compound, the scientific community can pave the way for the development of new and effective treatments for a range of debilitating neurological and psychiatric conditions.

References

- 1. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Products of Linalool and Modulation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Linalool Odor-Induced Anxiolytic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of anxiolytic potency of essential oil and S-(+)-linalool from Cinnamomum osmophloeum ct. linalool leaves in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of linalool on glutamate release and uptake in mouse cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Linalool modifies the nicotinic receptor-ion channel kinetics at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dpi.nsw.gov.au [dpi.nsw.gov.au]

In-vitro Neuroprotective Effects of L-Linalool: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant scientific interest for its therapeutic potential, particularly in the realm of neuroprotection. A growing body of in-vitro evidence elucidates its capacity to counteract key pathological processes implicated in neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, focusing on its anti-inflammatory, antioxidant, anti-apoptotic, and anti-excitotoxic properties. We present a synthesis of quantitative data from pivotal studies, detail the experimental protocols used to generate this data, and provide visual representations of the key signaling pathways and workflows. This document is intended to serve as a core resource for researchers and professionals in neuroscience and drug development, facilitating further investigation into this compound as a potential neurotherapeutic agent.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the progressive loss of neuronal structure and function. The pathology of these diseases is complex and multifactorial, with neuroinflammation, oxidative stress, apoptosis, and excitotoxicity representing common underlying mechanisms. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel agents that can target these fundamental disease pathways.

This compound (3,7-dimethyl-1,6-octadien-3-ol) is a major constituent of essential oils from plants like lavender and coriander.[1][2] Traditionally used for its sedative and anxiolytic properties, recent in-vitro research has revealed its potent neuroprotective activities.[2][3] Studies using various cell-based models of neurodegeneration have demonstrated that this compound can mitigate neuronal damage induced by a range of insults, including inflammatory agents, neurotoxins, oxidative stressors, and ischemic conditions.[4][5][6] This guide consolidates the current in-vitro evidence, focusing on the quantitative effects and methodological approaches used to characterize this compound's neuroprotective profile.

Core Neuroprotective Mechanisms of this compound (In-Vitro Evidence)

This compound's neuroprotective action is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected cellular pathways. The following sections detail the primary mechanisms supported by in-vitro experimental data.

Anti-inflammatory Effects

Chronic neuroinflammation, primarily mediated by activated microglia, is a key contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to potently suppress inflammatory responses in neuronal and microglial cell lines.[6][7] The principal mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[8][9] By preventing the activation of NF-κB, this compound effectively reduces the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[7][9][10]

| In-Vitro Model | Neurotoxic Insult | This compound Concentration(s) | Key Quantitative Findings | Reference |

| BV2 Microglia Cells | Lipopolysaccharide (LPS) | 10, 50, 100 µM | Dose-dependently inhibited LPS-induced production of NO, PGE2, TNF-α, and IL-1β. Inhibited nuclear translocation of NF-κB. | [7][9] |

| Differentiated SH-SY5Y Cells | Rotenone / 6-hydroxydopamine (6-OHDA) | Not specified | Lowered the secretion of pro-inflammatory cytokines IL-6, IL-8, and IL-1β. | [6][11] |

| HepG2 Cells | Lipopolysaccharide (LPS) | Not specified | Down-regulated LPS-induced p65 and IκBα phosphorylation, leading to inhibition of NF-κB activation and reduced IL-6 expression. | [8] |

-

Cell Culture: BV2 murine microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 24 hours).

-

Cytokine Measurement (ELISA): The cell culture supernatant is collected. The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Measurement (Griess Assay): The accumulation of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. Absorbance is read at ~540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.

-

Western Blot for NF-κB Pathway: Cells are lysed, and nuclear and cytoplasmic protein fractions are separated. Proteins are resolved by SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against phospho-p65, total p65, phospho-IκBα, and IκBα. A loading control (e.g., β-actin for total protein, Lamin B for nuclear fraction) is used for normalization. Protein bands are visualized using chemiluminescence and quantified by densitometry.[8][9]

Caption: this compound inhibits NF-κB signaling by blocking IKK-mediated phosphorylation of IκBα.

Antioxidant and Oxidative Stress Reduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a critical factor in neuronal death. This compound demonstrates significant antioxidant properties by both scavenging free radicals directly and bolstering endogenous antioxidant systems.[4][12] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][7] this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and antioxidant proteins such as superoxide (B77818) dismutase (SOD) and catalase.[3][13]

| In-Vitro Model | Neurotoxic Insult | This compound Concentration(s) | Key Quantitative Findings | Reference |

| SH-SY5Y Cells | 1-methyl-4-phenylpyridinium (MPP+) | 1, 10, 100 nM | Increased protein expression of nuclear Nrf2 and cytosolic HO-1. | [3][4] |

| PC12 Cells | Hydrogen Peroxide (H₂O₂) | 10, 100 µM | Counteracted H₂O₂-induced intracellular ROS overproduction. | [12] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) | Not specified | Significantly reduced intracellular oxidative stress and restored activities of SOD and catalase. | [13][14] |

| BV2 Microglia Cells | Lipopolysaccharide (LPS) | 10, 50, 100 µM | Induced nuclear translocation of Nrf2 and expression of HO-1. | [7] |

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for several days.[4][11]

-

Treatment: Differentiated cells are pre-treated with this compound (e.g., 1, 10, 100 nM) for 1 hour.

-

Oxidative Insult: Oxidative stress is induced by adding a neurotoxin like MPP+ (e.g., 1 mM) or H₂O₂ for 24 hours.[4][12]

-

ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF. Fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

-

Western Blot for Nrf2/HO-1: Nuclear and cytosolic protein fractions are prepared. Protein expression of Nrf2 in the nuclear fraction and HO-1 in the cytosolic fraction is determined by Western blot, as described in section 2.1. Lamin B and β-actin are used as loading controls for nuclear and cytosolic fractions, respectively.[3][4]

Caption: this compound promotes Nrf2 nuclear translocation, upregulating antioxidant gene expression.

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative conditions, leading to excessive neuronal loss. This compound has been shown to prevent apoptosis by modulating key proteins in the intrinsic (mitochondrial) pathway.[5][15] It acts by altering the balance of the Bcl-2 family of proteins, specifically by decreasing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio helps to preserve mitochondrial membrane integrity, preventing the release of cytochrome c and subsequent activation of executioner caspases, such as caspase-3 and caspase-9.[5]

| In-Vitro Model | Neurotoxic Insult | This compound Concentration(s) | Key Quantitative Findings | Reference |

| PC12 Cells | Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) | 25, 100 µM | Significantly restored the OGD/R-induced increase in the Bax/Bcl-2 ratio. Reduced levels of cleaved caspase-3 and cleaved caspase-9. | [5][16] |

| PC12 Cells | Hydrogen Peroxide (H₂O₂) | 10, 100 µM | Significantly decreased H₂O₂-induced apoptosis from 68% to 54% (10 µM) and 47% (100 µM). | [12][17] |

| SH-SY5Y Cells | 1-methyl-4-phenylpyridinium (MPP+) | 1, 10, 100 nM | Downregulated the expression of cleaved caspase-3. | [3] |

| 22Rv1 Cells | None (cancer model) | 2.5 mM | Increased the Bax/Bcl-2 ratio by ~2-fold, inducing apoptosis. (Note: Pro-apoptotic in cancer cells). | [15] |

-

Cell Culture: PC12 cells are cultured in high-glucose DMEM with 10% FBS.[16]

-

Pre-treatment: Cells are pre-incubated with this compound (e.g., 25, 100 µM) for 6 hours.[5][16]

-

Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with glucose-free DMEM. The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration of 6-12 hours to simulate ischemic conditions.[16][18]

-

Reoxygenation (R): After OGD, the medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.[18][19]

-

Apoptosis Assay (Flow Cytometry): Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and live cells (Annexin V-/PI-) are quantified using a flow cytometer.

-

Western Blot for Apoptotic Proteins: Whole-cell lysates are prepared. The expression levels of Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3 are determined by Western blot as described previously. The Bax/Bcl-2 ratio is calculated from the densitometric analysis of the respective bands.[15][16]

Caption: this compound prevents apoptosis by modulating the Bax/Bcl-2 ratio and caspase activation.

Attenuation of Glutamate (B1630785) Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its over-activation, a phenomenon known as excitotoxicity, leads to neuronal death and is implicated in ischemic stroke and chronic neurodegeneration. This compound has been shown to interfere with glutamatergic transmission by acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor.[20][21][22]

| In-Vitro Model | Assay | This compound Concentration(s) | Key Quantitative Findings | Reference |

| Mouse Cortical Membranes | [³H]MK801 Radioligand Binding | Dose-dependent | Showed non-competitive inhibition of the NMDA receptor with an IC₅₀ = 2.97 mM. | [20][21] |

| Mouse Cortical Synaptosomes | [³H]Glutamate Release | 1.0, 3.0 mM | Inhibited potassium-stimulated glutamate release by 28% and 31%, respectively. | [2] |

| Rat Brain Homogenates | [³H]CGP39653 Radioligand Binding | Not specified | Showed binding properties to the NMDA receptor with a Ki value of 13.98 µM. | [23] |

-

Membrane Preparation: Cerebral cortices are dissected from mice and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet (containing the membranes) is washed multiple times through cycles of resuspension and centrifugation.

-

Binding Assay: The cortical membranes are incubated with a radiolabeled NMDA receptor antagonist, such as [³H]MK801 or [³H]CGP39653, in the presence of glutamate and glycine (B1666218) (co-agonists required for channel opening).[20][23]

-

Competition: The incubation is performed with and without various concentrations of this compound to determine its ability to displace the radioligand.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.[20][21]

Caption: this compound reduces excitotoxicity by inhibiting glutamate release and antagonizing NMDA receptors.

General In-Vitro Experimental Workflow

The investigation of this compound's neuroprotective effects typically follows a structured workflow, from cell model selection to endpoint analysis. The diagram below outlines a generalized process applicable to the studies cited in this guide.

Caption: A typical workflow for assessing the neuroprotective potential of this compound in vitro.

Conclusion

The in-vitro evidence strongly supports the neuroprotective potential of this compound. Through its multifaceted mechanisms of action—including the suppression of neuroinflammatory cascades via NF-κB inhibition, mitigation of oxidative stress through Nrf2/HO-1 pathway activation, prevention of apoptosis by modulating the Bax/Bcl-2 ratio and caspases, and attenuation of glutamate excitotoxicity—this compound emerges as a compelling candidate for further preclinical and clinical development. The detailed protocols and quantitative data summarized in this guide provide a solid foundation for researchers aiming to build upon these findings. Future in-vitro studies should focus on more complex models, such as co-cultures of different neural cell types and 3D organoids, to better recapitulate the intricate environment of the central nervous system and further validate the therapeutic promise of this compound for neurodegenerative diseases.

References

- 1. Linalool May Exert Neuroprotective Effects Against Cadmium-Induced Hippocampal Neurodegeneration by Regulating the 4-HNE/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Functional Mechanisms of Linalool in the Central Nervous System - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]

- 3. Linalool, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linalool, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linalool attenuated ischemic injury in PC12 cells through inhibition of caspase-3 and caspase-9 during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effect of (R)-(-)-linalool on oxidative stress in PC12 cells [iris.unica.it]

- 13. Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Linalool attenuated ischemic injury in PC12 cells through inhibition of caspase‐3 and caspase‐9 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effects of linalool on [(3)H]MK801 and [(3)H] muscimol binding in mouse cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. (-)-Linalool, a naturally occurring monoterpene compound, impairs memory acquisition in the object recognition task, inhibitory avoidance test and habituation to a novel environment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. frontiersin.org [frontiersin.org]

L-Linalool: A Technical Guide to its Antimicrobial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of L-linalool, a naturally occurring terpene alcohol found in many essential oils. This document synthesizes key research findings on its spectrum of activity, mechanisms of action, and the experimental methodologies used for its evaluation. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Antimicrobial and Antifungal Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against a variety of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Antibacterial Activity

Table 1: Antibacterial Spectrum of this compound (MIC & MBC Values)

| Bacterial Species | Strain | MIC | MBC | Reference |

| Acinetobacter baumannii | - | 2.5 - 5 µL/mL | - | [1] |

| Bacillus subtilis | - | 4 µg/mL | - | |

| Enterococcus faecalis | - | 2.5 - 5 µL/mL | - | |

| Escherichia coli | ATCC 25922 | 212 µM | - | |

| Escherichia coli | - | 2.5 - 5 µL/mL | - | |

| Klebsiella pneumoniae | - | 2.5 - 5 µL/mL | - | |

| Listeria monocytogenes | NCTC 11994 | 0.5% (v/v) | 1% (v/v) | |

| Pseudomonas aeruginosa | - | 431 µg/mL | 862 µg/mL | |

| Pseudomonas aeruginosa | - | 20 µL/mL | - | |

| Pseudomonas fluorescens | - | 1.25 µL/mL | - | |

| Salmonella enterica serovar Typhi | - | 7.5 mM | - | |

| Shewanella putrefaciens | - | 1.5 µg/mL | - | |

| Staphylococcus aureus | ATCC 25923 | 5 µg/mL | - | |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 1.65 - 211.24 µg/mL | - | |

| Staphylococcus epidermidis | - | 4 µg/mL | - | |

| Vibrio fluvialis | - | 32 mM | - |

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and purity of the this compound used.

Antifungal Activity

This compound also exhibits significant activity against a variety of fungal pathogens, including yeasts of the Candida genus and filamentous fungi. Its efficacy extends to drug-resistant strains, highlighting its potential as an alternative or adjunctive therapeutic agent.

Table 2: Antifungal Spectrum of this compound (MIC & MFC Values)

| Fungal Species | Strain | MIC | MFC | Reference |

| Aspergillus flavus | - | 1.2 µg/mL (liquid) | - | |

| Aspergillus flavus | - | 0.571 µg/mL (gaseous) | - | |

| Candida albicans | ATCC 14053 | 8 mM | - | |

| Candida albicans | Clinical Isolates | 64 µg/mL | 128 - 256 µg/mL | |

| Candida albicans | Oral Isolates | 1000 µg/mL | 2000 µg/mL | |

| Candida krusei | Oral Isolates | 2000 µg/mL | 2000 µg/mL | |

| Candida tropicalis | Oral Isolates | 500 µg/mL | 500 µg/mL | |

| Candida spp. | Clinical Isolates | 8 - 32 mM | - | |

| Fusarium oxysporum | - | EC50 = 0.84 mL/L | - | |

| Trichophyton rubrum | Fluconazole-resistant | 256 - 512 µg/mL | - |

Note: MIC and MFC values can vary depending on the specific strain, testing methodology, and purity of the this compound used. EC50 represents the concentration causing 50% inhibition of mycelial growth.

Mechanisms of Action

This compound exerts its antimicrobial and antifungal effects through multiple mechanisms, primarily targeting cellular membranes and vital metabolic processes.

Bacterial Mechanism of Action

The antibacterial action of this compound involves a cascade of events leading to bacterial cell death.

-

Cell Membrane Disruption : this compound's primary target is the bacterial cell membrane. It intercalates into the lipid bilayer, increasing membrane fluidity and permeability. This leads to a reduction in membrane potential and the leakage of intracellular components such as ions, nucleic acids (DNA, RNA), and proteins.

-

Metabolic Interference : this compound inhibits key enzymes involved in energy production and metabolism. It has been shown to reduce the activity of pyruvate (B1213749) kinase (PK) and succinate (B1194679) dehydrogenase (SDH), which are crucial for the TCA cycle. It also inhibits ATPase activity, thereby disrupting ATP production and cellular respiration.

-

Alteration of Amino Acid and Carbohydrate Metabolism : this compound can interfere with amino acid biosynthesis and decrease the activity of enzymes like alkaline phosphatase (AKP), leading to further disruption of the cell wall integrity.

Antifungal Mechanism of Action

The antifungal activity of this compound also centers on membrane disruption, with a specific focus on ergosterol (B1671047), a key component of the fungal cell membrane.

-

Inhibition of Ergosterol Biosynthesis : this compound interferes with the ergosterol biosynthesis pathway. Molecular docking studies suggest that it can bind to and inhibit key enzymes such as 1,3-β-glucan synthase, lanosterol (B1674476) 14α-demethylase (CYP51), and Δ14-sterol reductase, which are crucial for cell wall and membrane integrity.

-

Direct Membrane Damage : By disrupting ergosterol synthesis, this compound compromises the integrity and fluidity of the fungal plasma membrane, leading to increased permeability and cell death.

-

Induction of Oxidative Stress : In some fungi, this compound can induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

-

Inhibition of Virulence Factors : this compound has been shown to inhibit the formation of germ tubes and biofilms in Candida albicans, which are important virulence factors. It can downregulate the expression of genes involved in adhesion and hyphal formation.

Experimental Protocols

The antimicrobial and antifungal activities of this compound are typically evaluated using standardized in vitro methods.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The broth microdilution method is a commonly used technique to determine the MIC of this compound.

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and emulsifying agent (e.g., Tween 80) to ensure its solubility in the aqueous culture medium.

-

Serial Dilutions : Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation : The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).

-

Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

-

MBC/MFC Determination : To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The plate is then incubated. The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Anti-Biofilm Assays

The ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms is assessed using methods like the crystal violet assay or the XTT reduction assay.

Protocol: Crystal Violet Biofilm Assay

-

Biofilm Formation : A standardized suspension of the microorganism is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

-

Treatment : For biofilm inhibition, this compound is added at the beginning of the incubation period. For biofilm eradication, the planktonic cells are removed after biofilm formation, and then this compound is added.

-

Washing : After incubation, the wells are washed to remove non-adherent cells.

-

Staining : The remaining biofilm is stained with a crystal violet solution.

-

Destaining : The stain is solubilized with a suitable solvent (e.g., ethanol).

-

Quantification : The absorbance of the solubilized stain is measured using a microplate reader, which correlates with the amount of biofilm.

Conclusion

This compound exhibits a promising broad-spectrum antimicrobial and antifungal activity against a wide range of clinically and industrially relevant microorganisms. Its multi-target mechanism of action, primarily involving the disruption of cell membranes and metabolic pathways, makes it an attractive candidate for the development of new therapeutic agents and preservatives. Further research, including in vivo studies and formulation development, is warranted to fully explore its potential in clinical and commercial applications.

References

- 1. Broad-spectrum antimicrobial properties of linalool: supporting its pharmacological use in chronic wound infections by pathogens within the ESKAPE group and polymicrobial biofilms | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Anti-listeria Activities of Linalool and Its Mechanism Revealed by Comparative Transcriptome Analysis [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Molecular Basis for the Anti-inflammatory Properties of L-Linalool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant attention for its therapeutic potential, particularly its anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory properties of this compound. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic applications of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a host of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape for inflammatory conditions is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. This has spurred the search for novel, safer, and more effective anti-inflammatory agents. This compound has emerged as a promising candidate, with a growing body of evidence demonstrating its ability to mitigate inflammatory responses both in vitro and in vivo. This guide delves into the molecular basis of these effects, focusing on its interactions with key inflammatory signaling pathways.

Quantitative Analysis of this compound's Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize key findings, providing a comparative overview of its potency in inhibiting the production of pro-inflammatory mediators and reducing inflammation in animal models.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | Analyte | This compound Concentration | % Inhibition / Effect | Reference |